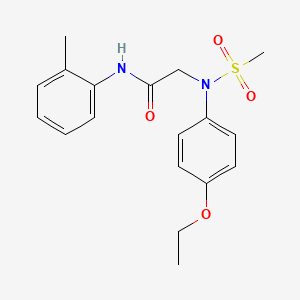
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide
Overview
Description
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes an acetylphenyl group, an ethoxy group, and a methylsulfonylanilino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide typically involves multiple steps:
Formation of the Acetylphenyl Intermediate: The initial step involves the acetylation of a phenyl compound to form the 4-acetylphenyl intermediate. This can be achieved using acetic anhydride and a catalyst such as sulfuric acid under reflux conditions.
Ethoxylation: The next step involves the introduction of the ethoxy group. This can be done by reacting the intermediate with ethyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonylation step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This can result in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles; various solvents and temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs. Its unique structure allows for the exploration of various biological activities.
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of pharmaceutical agents. Its functional groups can be modified to enhance drug efficacy and reduce side effects.
Materials Science: The compound can be used in the development of new materials with specific properties. Its structure allows for the design of materials with desired mechanical, thermal, and chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-(4-acetylphenyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide: This compound has a methoxy group instead of an ethoxy group. The presence of the methoxy group can affect the compound’s reactivity and biological activity.
N-(4-acetylphenyl)-2-(4-ethoxy-N-ethylsulfonylanilino)acetamide: This compound has an ethylsulfonyl group instead of a methylsulfonyl group. The presence of the ethylsulfonyl group can influence the compound’s solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-4-26-18-11-9-17(10-12-18)21(27(3,24)25)13-19(23)20-16-7-5-15(6-8-16)14(2)22/h5-12H,4,13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCSOHHVVYJQBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3569921.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3569931.png)

![N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3569953.png)
![N-benzyl-2-[benzyl(methylsulfonyl)amino]benzamide](/img/structure/B3569964.png)
![4-[benzyl(methylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3569966.png)






![N~1~-cyclohexyl-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3570017.png)
![N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B3570025.png)
